

Dexmecamylamine: A Comparative Analysis of its Antidepressant-Like Effects

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Compound of Interest		
Compound Name:	Dexmecamylamine Hydrochloride	
Cat. No.:	B120299	Get Quote

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This guide provides an objective comparison of the antidepressant-like effects of Dexmecamylamine (formerly known as TC-5214), contrasting its performance in preclinical models with clinical trial outcomes. The information presented herein is intended to support further research and development in the field of neuropsychopharmacology.

Executive Summary

Dexmecamylamine, a selective antagonist of nicotinic acetylcholine receptors (nAChRs), has been investigated as a potential treatment for major depressive disorder (MDD). Preclinical studies in rodent models suggested promising antidepressant-like activity. However, subsequent large-scale clinical trials in humans failed to demonstrate efficacy as an adjunctive therapy for MDD. This guide synthesizes the available experimental data to provide a comprehensive overview of Dexmecamylamine's pharmacological profile in the context of depression.

Preclinical Efficacy in Rodent Models

In animal models of depression, Dexmecamylamine and its racemate, mecamylamine, have demonstrated antidepressant-like effects. These studies primarily utilized the Forced Swim Test (FST) and the Tail Suspension Test (TST), where the compounds were observed to reduce immobility time, a key indicator of antidepressant activity.



Compound	Animal Model	Test	Dosage	Effect
Dexmecamylami ne (TC-5214)	Rat	Forced Swim Test	3 mg/kg i.p. (minimum effective dose)	Active
Dexmecamylami ne (TC-5214)	Mouse	Behavioral Despair Test	0.1-3.0 mg/kg i.p.	Active
Mecamylamine	Mouse (NMRI)	Forced Swim Test	Not specified	Increased swim distance
Mecamylamine	Mouse (NMRI)	Tail Suspension Test	Not specified	Decreased immobility
Mecamylamine	Mouse (C57BL/6J)	Forced Swim Test	1.0 mg/kg	Significantly decreased immobility time

Clinical Efficacy in Major Depressive Disorder

In contrast to the preclinical findings, multiple Phase III clinical trials of Dexmecamylamine as an adjunct therapy for patients with MDD who had an inadequate response to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs) did not show a statistically significant antidepressant effect.



Study Identifier	Treatment	Primary Efficacy Endpoint	Result
Study 002 (NCT01157078)	Dexmecamylamine (1- 4 mg BID) + SSRI/SNRI	Change in MADRS Total Score	No significant difference vs. Placebo + SSRI/SNRI[1]
Study 003 (NCT01180400)	Dexmecamylamine (1- 4 mg BID) + SSRI/SNRI	Change in MADRS Total Score	No significant difference vs. Placebo + SSRI/SNRI[1]
Study 004 (NCT01153347)	Dexmecamylamine (0.5, 2, or 4 mg) + SSRI/SNRI	Change in MADRS Total Score	No statistically significant improvements vs. Placebo + SSRI/SNRI
Study 005 (NCT01197508)	Dexmecamylamine (0.1, 1, or 4 mg) + SSRI/SNRI	Change in MADRS Total Score	No statistically significant improvements vs. Placebo + SSRI/SNRI

MADRS: Montgomery-Åsberg Depression Rating Scale

Safety and Tolerability in Clinical Trials

Dexmecamylamine was generally well-tolerated in clinical trials. The most commonly reported adverse events are summarized below.

Adverse Event	Dexmecamylamine Frequency	Placebo Frequency
Constipation	19.6%	6.0%
Dizziness	12.0%	7.0%
Dry Mouth	9.7%	5.0%

Proposed Mechanism of Action

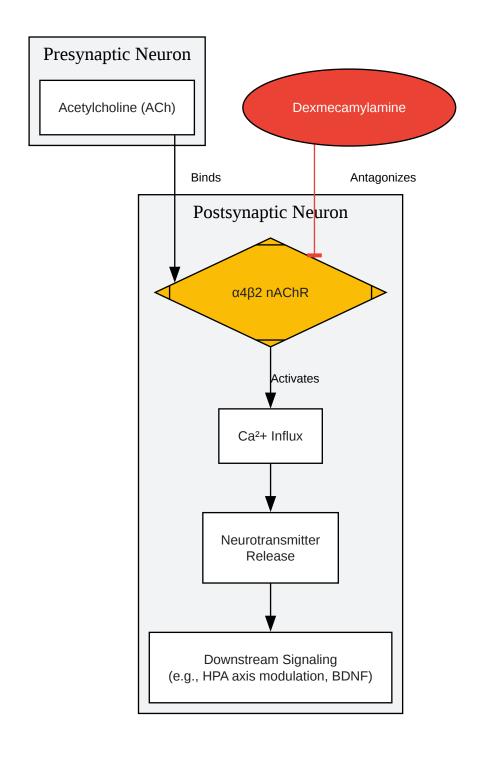


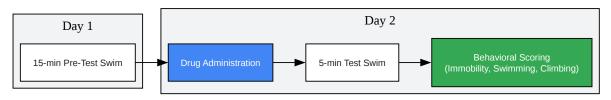




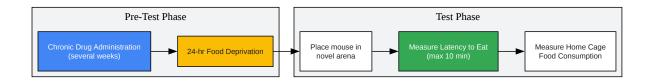
The antidepressant-like effects of Dexmecamylamine observed in preclinical models are attributed to its role as a nicotinic acetylcholine receptor (nAChR) antagonist. The prevailing hypothesis suggests that depression may be associated with a state of cholinergic hyperactivity. By blocking nAChRs, particularly the $\alpha4\beta2$ subtype, Dexmecamylamine may help to rebalance neurotransmitter systems implicated in mood regulation. Downstream effects may include modulation of the hypothalamic-pituitary-adrenal (HPA) axis and increased levels of brain-derived neurotrophic factor (BDNF) and monoamines in the prefrontal cortex.











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References

- 1. Antidepressant-like effects of nicotine and mecamylamine in the mouse forced swim and tail suspension tests: role of strain, test and sex PubMed [pubmed.ncbi.nlm.nih.gov]
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